An In-depth Technical Guide on the Discovery and Isolation of Glycyl-L-Isoleucine
An In-depth Technical Guide on the Discovery and Isolation of Glycyl-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-isoleucine, a dipeptide composed of glycine (B1666218) and L-isoleucine, represents a fundamental building block in the vast landscape of peptide chemistry and biology. While not as extensively studied as some more complex peptides, its significance lies in its basic structure and its potential as a metabolic intermediate and signaling molecule. This technical guide provides a comprehensive overview of the historical context of its synthesis, modern experimental protocols for its preparation and characterization, and a prospective look into its potential biological roles. Quantitative data is summarized for clarity, and detailed methodologies are provided to enable replication and further investigation. Visualizations of synthetic workflows and a proposed biological investigation pathway are included to facilitate a deeper understanding of this dipeptide.
Introduction
The study of peptides dates back to the early 20th century with the pioneering work of Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) in 1901.[1] This foundational work laid the groundwork for understanding the peptide bond and the synthesis of more complex polypeptide chains. Glycyl-L-isoleucine, as a simple dipeptide, is a product of this legacy. It is formed from the essential branched-chain amino acid L-isoleucine and the simplest amino acid, glycine. While a specific, high-profile discovery of glycyl-L-isoleucine is not prominent in the historical literature, its existence and basic properties can be inferred from the systematic studies of dipeptides that followed Fischer's initial breakthroughs.
In modern research, glycyl-L-isoleucine is recognized as a metabolite and has been reported in various organisms, including Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[2] It is considered an incomplete breakdown product of protein digestion or catabolism.[3] While many dipeptides are short-lived intermediates, some possess physiological or cell-signaling effects.[3] The constituent amino acid, L-isoleucine, is known to play a role in nutrient sensing and the regulation of protein synthesis, primarily through the mTOR signaling pathway.[4] This raises the intriguing possibility that glycyl-L-isoleucine may also have a role in cellular signaling.
This guide will first delve into the historical and modern methods for the synthesis and isolation of glycyl-L-isoleucine. It will then present its key physicochemical properties in a structured format. Finally, it will propose a logical workflow for investigating its potential biological functions, particularly in the context of nutrient-sensing pathways.
Physicochemical Properties of Glycyl-L-Isoleucine
A summary of the key quantitative data for glycyl-L-isoleucine is presented in Table 1. This data is compiled from comprehensive chemical databases and provides a foundational understanding of the dipeptide's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[2] |
| Molecular Weight | 188.22 g/mol | PubChem[2] |
| IUPAC Name | (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid | PubChem[2] |
| CAS Number | 19461-38-2 | PubChem[2] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)CN | PubChem[2] |
| InChI Key | KGVHCTWYMPWEGN-FSPLSTOPSA-N | PubChem[2] |
| Computed XLogP3 | -3 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
Experimental Protocols
This section details both a representative classical method and modern, more efficient protocols for the synthesis, purification, and characterization of glycyl-L-isoleucine.
Synthesis of Glycyl-L-Isoleucine
This protocol is a representative example based on the early 20th-century methods developed by Emil Fischer for peptide synthesis, which typically involved the use of α-haloacyl halides.[5]
Principle: The synthesis involves the reaction of an α-bromo or α-chloro acyl chloride with an amino acid ester. The resulting haloacyl amino acid ester is then treated with ammonia (B1221849) to replace the halogen with an amino group, followed by hydrolysis of the ester to yield the dipeptide.
Protocol:
-
Preparation of Chloroacetyl-L-isoleucine:
-
Suspend L-isoleucine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
-
Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude chloroacetyl-L-isoleucine.
-
-
Ammonolysis:
-
Dissolve the crude chloroacetyl-L-isoleucine in a concentrated aqueous ammonia solution.
-
Stir the mixture at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., thin-layer chromatography).
-
-
Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting crude glycyl-L-isoleucine can be purified by recrystallization from a water/ethanol mixture.
-
This protocol describes a standard manual solid-phase synthesis of glycyl-L-isoleucine using the widely adopted Fmoc/tBu strategy.[6][7][8]
Principle: The peptide is assembled on a solid support (resin), starting from the C-terminal amino acid (L-isoleucine). The N-terminus of each amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (in this case, the side chain of isoleucine is non-reactive and does not require protection).
Protocol:
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) in a reaction vessel.
-
In a separate flask, dissolve Fmoc-L-isoleucine-OH (1.5 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Cap any remaining reactive sites on the resin by treating with a solution of DCM/methanol/DIPEA (e.g., 80:15:5 v/v/v).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound isoleucine and agitate for 2 hours.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in 3.1.2.2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
This protocol provides a general method for the enzymatic synthesis of dipeptides using papain, which can be adapted for glycyl-L-isoleucine.[9][10]
Principle: Papain, a cysteine protease, can catalyze the formation of a peptide bond under specific conditions, typically involving an esterified N-protected amino acid as the acyl donor and a free amino acid as the nucleophile.
Protocol:
-
Reaction Setup:
-
Prepare a buffer solution (e.g., 0.2 M citrate-phosphate buffer, pH 6.0).
-
Dissolve N-protected glycine methyl or ethyl ester (e.g., Z-Gly-OMe) (1 equivalent) and L-isoleucine (1.5 equivalents) in the buffer. The N-protecting group (e.g., Carbobenzoxy, Z) prevents self-polymerization of the glycine ester.
-
Add a solution of papain (a suitable catalytic amount) to the reaction mixture. The papain may be activated with a reducing agent like cysteine or dithiothreitol.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC to determine the formation of the dipeptide.
-
-
Product Isolation:
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by boiling or adding an organic solvent).
-
Remove the precipitated enzyme by centrifugation or filtration.
-
The N-protected dipeptide can be purified from the supernatant by extraction or chromatography.
-
The N-protecting group is then removed by a suitable method (e.g., hydrogenolysis for the Z-group) to yield glycyl-L-isoleucine.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a standard method for the purification of peptides.[11][12][13]
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing more hydrophobic compounds to elute later.
Protocol:
-
Sample Preparation: Dissolve the crude glycyl-L-isoleucine in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).
-
Column and Mobile Phases:
-
Column: A preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a suitable flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified glycyl-L-isoleucine as a white powder.
Characterization
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. 1H and 13C NMR are standard techniques for the characterization of organic molecules.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified glycyl-L-isoleucine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For more detailed structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of glycyl-L-isleucine. The expected chemical shifts can be compared with data from spectral databases.[14][15][16][17]
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization source).
-
Acquire a full scan mass spectrum to determine the molecular weight of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern that can be used to confirm the amino acid sequence.[18][19][20][21]
-
Visualizations of Workflows and Logical Relationships
Synthetic and Purification Workflow
The following diagram illustrates a typical modern workflow for the synthesis and purification of glycyl-L-isoleucine.
Caption: Workflow for SPPS of Glycyl-L-Isoleucine.
Proposed Workflow for Investigating Biological Activity
Given that L-isoleucine is a known regulator of the mTOR signaling pathway, a logical first step in investigating the biological activity of glycyl-L-isoleucine would be to determine if it can also modulate this pathway, either directly or after being hydrolyzed into its constituent amino acids.
Caption: Investigating Gly-L-Ile's Role in mTOR Signaling.
Conclusion
Glycyl-L-isoleucine, while a structurally simple dipeptide, serves as an excellent model for understanding both historical and contemporary peptide chemistry. Its synthesis, achievable through classical methods reminiscent of Fischer's era as well as modern, highly efficient solid-phase and enzymatic techniques, provides a practical platform for researchers. The detailed protocols provided in this guide offer a roadmap for its preparation and rigorous characterization.
While the direct biological role of glycyl-L-isoleucine is not yet well-defined, its composition from two biologically significant amino acids, particularly the mTOR-regulating L-isoleucine, suggests a potential for involvement in cellular signaling and metabolism. The proposed investigational workflow provides a logical starting point for elucidating these potential functions. Further research into this and other simple dipeptides may reveal previously unappreciated roles in cellular physiology and disease, opening new avenues for drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Glycyl-Isoleucine (HMDB0028844) [hmdb.ca]
- 4. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Peptide Synthesis [drugfuture.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Papain-specific activating esters in aqueous dipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. hplc.eu [hplc.eu]
- 14. N-Glycyl-L-isoleucine(19461-38-2) 13C NMR [m.chemicalbook.com]
- 15. L-Isoleucine(73-32-5) 1H NMR [m.chemicalbook.com]
- 16. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry of isoleucine amino acid under electron impact ionization | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 21. Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
